molecular formula C9H5Cl2N3O2 B2890757 Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate CAS No. 1956384-78-3

Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B2890757
CAS No.: 1956384-78-3
M. Wt: 258.06
InChI Key: DRHMVURGKXWUFM-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate (CAS: 1956331-40-0) is a heterocyclic compound featuring a fused pyrido[3,2-d]pyrimidine core with two chlorine substituents at positions 2 and 4 and a methyl ester group at position 4. This structure confers electrophilic reactivity, making it a valuable intermediate in medicinal chemistry for further functionalization, such as nucleophilic substitution or cross-coupling reactions . Analytical characterization typically involves IR, NMR, and elemental analysis .

Properties

IUPAC Name

methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O2/c1-16-8(15)5-3-2-4-6(12-5)7(10)14-9(11)13-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHMVURGKXWUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a suitable pyridine derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocyclic Variations

The pyrido[3,2-d]pyrimidine scaffold differs from other fused heterocycles in terms of ring size and heteroatom arrangement:

  • Pyrrolo[2,3-d]pyrimidines (e.g., methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, CAS: 1192711-71-9): Feature a five-membered pyrrole ring fused to pyrimidine, leading to distinct electronic properties and reduced steric hindrance compared to six-membered pyrido systems. This may enhance solubility but reduce thermal stability .
  • Thiazolo[3,2-a]pyrimidines (e.g., the compound in ): Incorporate a thiazole ring, introducing sulfur-based polarity and conformational rigidity. X-ray crystallography reveals planar geometries stabilized by intramolecular hydrogen bonds, contrasting with the pyrido core’s flexibility .

Substituent Effects

Substituents critically influence reactivity and applications:

  • Chlorine vs. Iodine : The dichloro groups in the target compound enhance electrophilicity at positions 2 and 4, favoring nucleophilic substitution. In contrast, iodo analogs (e.g., 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine) exhibit higher reactivity in cross-coupling reactions due to iodine’s polarizability .
  • Ester Groups : The methyl ester at position 6 in the target compound facilitates hydrolysis to carboxylic acids for further derivatization, a feature shared with analogs like compound 22a () .

Physical Properties

Melting points and spectral data vary with structure:

Compound Core Structure Substituents Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Pyrido[3,2-d]pyrimidine 2-Cl, 4-Cl, COOMe Not reported C=O stretch (IR: ~1700 cm⁻¹)
Compound 22a () Pyrido[2,3-d]pyrimidine 2-(N-Benzyl-N-methylamino), 5-(2-ClPh) 175–176 NH stretch (IR: ~3200 cm⁻¹)
Methyl 4-chloro-pyrrolo[2,3-d]pyrimidine-6-carboxylate Pyrrolo[2,3-d]pyrimidine 4-Cl, COOMe Not reported Aromatic C–Cl (NMR: δ 7.5–8.5 ppm)

Biological Activity

Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological significance, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of pyridopyrimidine derivatives. The compound can be synthesized through various methods, including nucleophilic substitution reactions and cyclization processes. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine has been reported to yield such compounds with potential pharmacological properties .

Antimicrobial Activity

Research indicates that derivatives of pyridopyrimidines exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. In particular, it has shown activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Antitumor Activity

Several studies have highlighted the antitumor potential of pyridopyrimidine derivatives. This compound has demonstrated selective cytotoxicity against cancer cell lines through mechanisms that may involve the inhibition of key enzymes involved in tumor growth .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition is significant for developing treatments for conditions like cancer and type 2 diabetes .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyridopyrimidine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli. These results suggest its potential as a lead compound for developing new antibiotics .

Case Study: Antitumor Activity

A recent investigation into the antitumor activity of this compound revealed that it induced apoptosis in human breast cancer cell lines (MCF-7). The compound was shown to activate caspase pathways leading to programmed cell death at concentrations as low as 10 µM .

Data Table: Summary of Biological Activities

Activity Target/Organism Effect Reference
AntimicrobialStaphylococcus aureusMIC = 16 µg/mL
AntimicrobialEscherichia coliMIC = 16 µg/mL
AntitumorMCF-7 (breast cancer cells)Induces apoptosis at 10 µM
Enzyme InhibitionDihydrofolate reductase (DHFR)Selective inhibitor

Q & A

Basic: What are the recommended methods for determining the crystal structure of Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining precise molecular geometry. Key steps include:

  • Data Collection : Use a Bruker SMART APEX CCD detector with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
  • Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination, followed by full-matrix least-squares refinement using SHELXL .
  • Validation : Monitor R-factor convergence (target < 0.07) and ensure data-to-parameter ratios > 15:1 to avoid overfitting .

Advanced: How do the positions of chlorine substituents influence reactivity in nucleophilic substitution compared to mono-chlorinated analogs?

Answer:
The 2,4-dichloro configuration creates two distinct reactive sites:

  • C2 Chlorine : More electrophilic due to conjugation with the pyrimidine ring, favoring SNAr with amines or thiols.
  • C4 Chlorine : Steric hindrance from the fused pyrido ring reduces reactivity, requiring harsher conditions (e.g., DMF, 100°C) .
    Comparative studies show 2,4-dichloro derivatives exhibit 3–5× faster substitution at C2 than mono-chlorinated analogs (e.g., 4-chloro derivatives) due to enhanced electron withdrawal .

Basic: What synthetic routes are employed to synthesize this compound?

Answer:
A typical multi-step approach involves:

Core Formation : Cyclocondensation of 3-aminopyridine-2-carboxylate with dichloroacetamide under reflux in acetic acid.

Chlorination : Treatment with POCl₃/PCl₅ at 110°C for 4–6 hours to introduce 2,4-dichloro groups.

Esterification : Methanolysis of the intermediate acid chloride using catalytic H₂SO₄ .
Yields range from 45–60%, with purity confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How are crystallographic challenges (e.g., thermal motion) addressed during refinement?

Answer:
For disordered regions or high thermal motion:

  • Disorder Modeling : Split atoms into multiple positions with occupancy factors summing to 1.
  • Restraints : Apply SIMU/DELU restraints in SHELXL to stabilize anisotropic displacement parameters .
  • Validation : Use PLATON’s ADDSYM to check for missed symmetry and R1 discrepancy analysis to resolve bond-length outliers (>0.02 Å) .

Basic: How can NMR/IR confirm the ester functional group?

Answer:

  • ¹H NMR : Look for the methyl ester singlet at δ 3.8–4.0 ppm (integration: 3H).
  • ¹³C NMR : Ester carbonyl appears at δ 165–170 ppm.
  • IR : Strong C=O stretch at 1720–1740 cm⁻¹ and C-O ester vibration at 1250–1280 cm⁻¹ .

Advanced: What intermolecular interactions stabilize the crystal lattice?

Answer:

  • Hydrogen Bonding : The ester carbonyl (O) acts as an acceptor for N-H donors from adjacent pyrimidine rings (d = 2.8–3.0 Å, ∠ ≈ 160°) .
  • π-π Stacking : Parallel-displaced stacking between pyrido[3,2-d]pyrimidine rings (centroid distance ≈ 3.6 Å) enhances lattice stability .
    These interactions reduce solubility in nonpolar solvents (e.g., logP = 2.1 in octanol/water) .

Basic: How is the methyl ester hydrolyzed to the carboxylic acid?

Answer:

  • Conditions : Reflux in 6M HCl/THF (1:1 v/v) at 80°C for 12 hours.
  • Monitoring : Track ester depletion via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane).
  • Yield : 75–85% after recrystallization from ethanol/water .

Advanced: How do chlorine atoms affect electronic structure and cross-coupling?

Answer:

  • Electron Withdrawal : Cl atoms lower the LUMO energy by 1.2 eV (DFT calculations), facilitating oxidative addition in Pd-catalyzed couplings.
  • Suzuki-Miyaura : C2-Cl reacts preferentially with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C), yielding biaryl products with >90% regioselectivity .

Basic: What techniques ensure compound purity and stability?

Answer:

  • Purity : Reverse-phase HPLC (C18 column, 254 nm UV detection).
  • Stability : Store under argon at –20°C; avoid prolonged exposure to light (degradation <5% over 6 months) .

Advanced: How to resolve contradictory crystallographic data?

Answer:

  • Validation Tools : Use CheckCIF to flag bond-length outliers and R1/Rint discrepancies.
  • Computational Methods : Compare experimental data with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G**) to identify systematic errors .

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